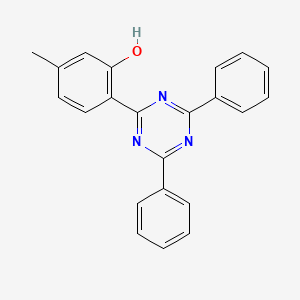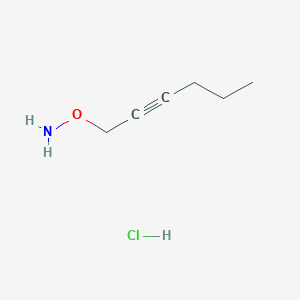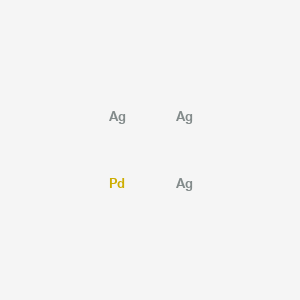
Palladium--silver (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium–silver (1/3) is a bimetallic compound consisting of palladium and silver atoms in a 1:3 ratio. This compound is part of the platinum group metals and is known for its unique catalytic properties. The combination of palladium and silver enhances the compound’s stability and reactivity, making it valuable in various industrial and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions: Palladium–silver (1/3) can be synthesized through various methods, including chemical reduction, electrochemical deposition, and sonochemical preparation. One common method involves the reduction of palladium and silver salts in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions .
Industrial Production Methods: On an industrial scale, palladium–silver (1/3) is produced using wet chemical methods such as the sol-gel process or reduction by alcohols. These methods allow for the precise control of particle size and distribution, which is crucial for the compound’s catalytic properties .
化学反応の分析
Types of Reactions: Palladium–silver (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its catalytic activity in hydrogenation and dehydrogenation reactions .
Common Reagents and Conditions: Common reagents used in reactions involving palladium–silver (1/3) include hydrogen gas, oxygen, and various organic substrates. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure high selectivity and yield .
Major Products: The major products formed from reactions involving palladium–silver (1/3) depend on the specific reaction conditions and substrates used. For example, in hydrogenation reactions, the compound can convert unsaturated hydrocarbons to saturated ones, while in oxidation reactions, it can produce various oxidized organic compounds .
科学的研究の応用
Palladium–silver (1/3) has a wide range of scientific research applications due to its unique catalytic properties. In chemistry, it is used as a catalyst in cross-coupling reactions such as the Suzuki and Heck reactions. In biology, the compound is explored for its potential in drug delivery and bio-sensing applications .
In medicine, palladium–silver (1/3) nanoparticles have shown promise in photothermal therapy and as antibacterial agents. The compound’s ability to catalyze the reduction of toxic pollutants makes it valuable in environmental remediation efforts .
作用機序
The mechanism by which palladium–silver (1/3) exerts its effects involves both geometric and electronic factors. The palladium atoms provide active sites for catalytic reactions, while the silver atoms enhance the stability and selectivity of the compound. The interaction between palladium and silver atoms facilitates electron transfer, which is crucial for the compound’s catalytic activity .
類似化合物との比較
Palladium–silver (1/3) is unique compared to other bimetallic compounds due to its specific ratio of palladium to silver atoms. Similar compounds include palladium–gold and palladium–platinum, which also exhibit catalytic properties but differ in their stability and reactivity. Palladium–silver (1/3) is particularly valued for its high selectivity and efficiency in catalytic reactions .
List of Similar Compounds:- Palladium–gold
- Palladium–platinum
- Palladium–rhodium
- Palladium–iridium
- Palladium–osmium
特性
CAS番号 |
173688-93-2 |
|---|---|
分子式 |
Ag3Pd |
分子量 |
430.02 g/mol |
IUPAC名 |
palladium;silver |
InChI |
InChI=1S/3Ag.Pd |
InChIキー |
MGVPDBBXDAWGMV-UHFFFAOYSA-N |
正規SMILES |
[Pd].[Ag].[Ag].[Ag] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)
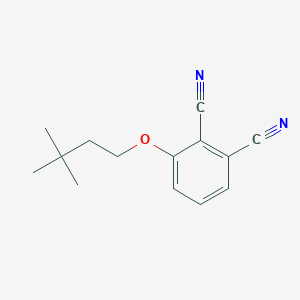
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B14264503.png)
![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)
![3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol](/img/structure/B14264534.png)
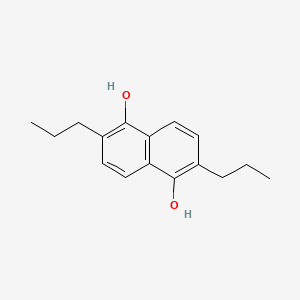
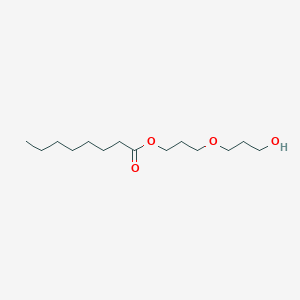
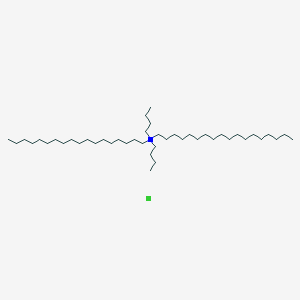
![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)
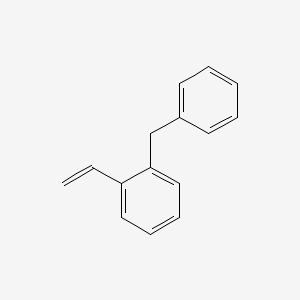
![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)
![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)
